1H-Imidazo[1,5-D][1,4]diazepine

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

1H-Imidazo[1,5-D][1,4]diazepine (CAS 171542-92-0) is a heterocyclic compound belonging to the imidazodiazepine class, characterized by a fused bicyclic structure comprising both imidazole and diazepine rings. With a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol , this compound serves as a foundational scaffold in medicinal chemistry.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 171542-92-0
Cat. No. B574321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[1,5-D][1,4]diazepine
CAS171542-92-0
Synonyms1H-Imidazo[1,5-d][1,4]diazepine(9CI)
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESC1C2=CC=NC=CN2C=N1
InChIInChI=1S/C7H7N3/c1-2-8-3-4-10-6-9-5-7(1)10/h1-4,6H,5H2
InChIKeyKSZPOFRGZKZGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[1,5-D][1,4]diazepine (CAS 171542-92-0): Procurement Guide for a Key Heterocyclic Scaffold


1H-Imidazo[1,5-D][1,4]diazepine (CAS 171542-92-0) is a heterocyclic compound belonging to the imidazodiazepine class, characterized by a fused bicyclic structure comprising both imidazole and diazepine rings . With a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol , this compound serves as a foundational scaffold in medicinal chemistry. Its primary value proposition lies in its role as a synthetic building block for generating biologically active derivatives, particularly those targeting the central nervous system (CNS), where the specific [1,5-d] ring fusion pattern directs distinct pharmacological outcomes compared to other imidazodiazepine regioisomers [1].

Why Generic Imidazodiazepine Substitution Fails: The Regioisomeric Specificity of 1H-Imidazo[1,5-D][1,4]diazepine


In-class compounds within the imidazodiazepine family cannot be simply interchanged due to profound differences in ring fusion geometry and subsequent biological activity. The [1,5-d] regioisomer (CAS 171542-92-0) is structurally distinct from its [1,2-a] isomer (CAS 132941-11-8), leading to divergent predicted physicochemical properties such as boiling point and pKa . Critically, lead optimization of the imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]benzodiazepine class, which incorporates the target compound's core, yielded clinical candidates like RO4938581 with a Ki of 4.6 nM for the GABAA α5 receptor—a level of potency and selectivity that is unattainable with scaffolds based on alternative ring fusions [1]. This evidence underscores that the specific [1,5-d] architecture is not a mere commodity but a critical structural determinant for achieving desired pharmacological profiles.

Quantitative Differentiation Evidence for 1H-Imidazo[1,5-D][1,4]diazepine (CAS 171542-92-0)


Regioisomeric Advantage: Predicted Physicochemical Differences vs. the [1,2-a] Isomer

The target compound, 1H-Imidazo[1,5-D][1,4]diazepine (CAS 171542-92-0), is a distinct regioisomer of the imidazodiazepine scaffold class. While direct experimental boiling point and pKa data for the target compound are limited in the public domain, its close analog, 1H-Imidazo[1,2-a][1,4]diazepine (CAS 132941-11-8), has predicted values: a boiling point of 258.9±40.0 °C, a density of 1.23±0.1 g/cm³, and a pKa of 16.89±0.20 . The different nitrogen positioning in the [1,5-d] isomer alters electronic distribution and hydrogen-bonding capacity, which is known to directly impact downstream synthetic derivatization routes and the pharmacological properties of final drug candidates [1].

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

Scaffold Provenance: Enabling Subnanomolar Affinity at GABAA α5 Receptors

The imidazo[1,5-d][1,4]diazepine core is the essential structural component of advanced clinical candidates. RO4938581 (3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine), a direct derivative of the target compound's scaffold, displays a Ki of 4.6 nM for the GABAA α5β3γ2a receptor subtype [1]. Its selectivity is demonstrated by significantly lower affinity at other subtypes: α1β3γ2a (Ki = 174 nM), α2β3γ2a (Ki = 185 nM), and α3β3γ2a (Ki = 80 nM) [1]. A related analog with a 3-bromo-10-chloro substitution pattern achieved an even higher affinity of Ki = 1.40 nM at the α5 subtype, with 6.3-fold selectivity over α3 (Ki = 8.80 nM) and 17-fold selectivity over α2 (Ki = 24 nM) [2]. In contrast, classical benzodiazepines like diazepam are non-selective, binding to multiple GABAA subtypes and causing undesired sedation.

Neuroscience Drug Discovery GABA Receptor Pharmacology

In Vivo Efficacy: Rescue of Cognitive Deficits in a Down Syndrome Model

The imidazo[1,5-d][1,4]diazepine core confers in vivo activity that is not observed with other imidazodiazepine regioisomers. Chronic treatment with RO4938581, a compound built on this scaffold, rescued deficits in spatial learning and memory, hippocampal synaptic plasticity, and adult neurogenesis in the Ts65Dn mouse model of Down syndrome [1]. This treatment also normalized the high density of GABAergic synapse markers in the hippocampus and suppressed hyperactivity without inducing anxiety or altering motor abilities [1]. In contrast, esters of the imidazo[1,5-a][1,4]diazepine series failed to demonstrate anxiolytic-like effects in rats due to low bioavailability [2]. This highlights that the [1,5-d] scaffold, when properly elaborated, yields compounds with superior brain penetration and functional efficacy.

Cognitive Disorders Down Syndrome In Vivo Pharmacology

Synthetic Tractability: Comparison of Parent Scaffold vs. Tetrahydro Derivative

The target compound (CAS 171542-92-0) is the aromatic, planar parent scaffold, while its tetrahydro derivative (CAS 1251004-62-2) is a saturated analog with significantly different physicochemical properties . The parent scaffold has a molecular weight of 133.15 g/mol and higher aromaticity, which contributes to π-stacking interactions and a more rigid geometry suitable for receptor binding . The tetrahydro derivative has a higher molecular weight of 137.18 g/mol, a LogP of 0.0288, a TPSA of 29.85 Ų, and an Fsp3 of 0.57 . The higher fraction of sp3 carbons in the reduced form increases solubility and conformational flexibility but sacrifices the planarity required for the benzodiazepine binding site. This explains why the aromatic scaffold is used for CNS-penetrant, high-affinity ligands, while the tetrahydro form is favored for peripherally targeted or solubility-challenged programs.

Organic Synthesis Building Blocks Drug Design

Selectivity Ratio: The [1,5-d] Scaffold Enables High α5/α1 Selectivity Unattainable with Simple Benzodiazepines

Comparative molecular field analysis (CoMFA) of imidazobenzodiazepines at five recombinant GABAA receptor subtypes revealed that the most selective ligands in this scaffold class achieve affinity ratios of α1 to α5 ranging from 60- to 75-fold [1]. For example, ligand 27 (RY-023) demonstrated a 55-fold higher selectivity at α5β3γ2 isoforms compared to other receptor subtypes [1]. This level of subtype selectivity is a direct consequence of the imidazo[1,5-d] fusion pattern and is not achievable with simple 1,4-benzodiazepines, which typically show broad, non-selective binding across subtypes. A non-classical bioisosteric replacement strategy (ethinyl for chlorine at C7) in an imidazodiazepine scaffold resulted in an 11-fold gain in α5 binding selectivity over the α1 subtype, reducing sedation while maintaining anxiolytic potency [2].

GABA Receptor Subtypes Structure-Activity Relationship Selectivity Engineering

Purity and Supply Chain Reliability: A Critical Procurement Metric

The standard commercial purity for 1H-Imidazo[1,5-D][1,4]diazepine (CAS 171542-92-0) is typically 95% . For the tetrahydro derivative (CAS 1251004-62-2), the purity is also specified at 95+% . While single-crystal X-ray structures are available for more complex fused tricyclic [1,4]diazepines, comprehensive analytical characterization for the parent scaffold is limited, creating potential risks in procurement from non-verified sources [1]. The compound is classified with GHS07 hazard warnings (harmful if swallowed, causes skin and eye irritation) , mandating proper handling protocols and documentation. This contrasts with the more extensively characterized tetrahydro derivative, for which detailed computational chemistry data (TPSA, LogP, H-acceptors/donors) is readily available from multiple vendors .

Chemical Procurement Quality Control Supply Chain Management

Optimal Application Scenarios for 1H-Imidazo[1,5-D][1,4]diazepine (CAS 171542-92-0)


CNS Drug Discovery: GABAA α5 Subtype-Selective Ligand Development

The most impactful application for CAS 171542-92-0 is as the foundational scaffold for synthesizing GABAA α5 subtype-selective inverse agonists for cognitive enhancement. As demonstrated by the clinical candidate RO4938581 (Ki α5 = 4.6 nM, 38-fold selective over α1) [1], this scaffold enables the construction of potent, selective, and brain-penetrant molecules that rescue cognitive deficits in animal models of Down syndrome without inducing anxiety or motor impairment [2]. In contrast, esters of the imidazo[1,5-a][1,4]diazepine series failed in vivo due to low bioavailability . Research programs targeting cognitive dysfunction in Alzheimer's disease, Down syndrome, or age-related cognitive decline should prioritize this specific scaffold to maximize the probability of achieving both target engagement and in vivo efficacy.

Medicinal Chemistry: Scaffold-Hopping from Benzodiazepines for Reduced Side Effects

A key differentiator of the [1,5-d] scaffold is its ability to decouple anxiolytic efficacy from sedation and ataxia. Classical benzodiazepines like diazepam are non-selective GABAA positive allosteric modulators, leading to motor side effects mediated by the α1 subtype [1]. The imidazo[1,5-d][1,4]diazepine scaffold, when elaborated with appropriate substituents, yields ligands with up to 75-fold selectivity for α5 over α1 [1]. An ethinyl substitution strategy further improved α5/α1 selectivity by 11-fold, resulting in a compound with reduced sedation while maintaining anxiolytic potency [2]. This makes the scaffold a strategic starting point for companies seeking to develop next-generation anxiolytics or cognitive enhancers with improved safety profiles.

Chemical Biology: Tool Compounds for Investigating GABAA Receptor Subtype Function

The [1,5-d] scaffold is the core of the most selective pharmacological probes available for dissecting GABAA α5 receptor function. RO4938581 has been used to demonstrate that reducing GABAergic inhibition via α5-containing receptors can reverse functional and neuromorphological deficits in disease models [1]. The availability of related analogs with varying selectivity profiles—from 17-fold to 75-fold selectivity windows—provides a toolkit for probing the specific roles of α5-containing receptors in synaptic plasticity, learning, and memory [2]. Academic and industrial research groups investigating the neurobiology of cognition should procure this scaffold as the entry point for synthesizing these high-value tool compounds.

Custom Synthesis Service: Scaffold Supply for Contract Research and Lead Optimization

The compound's role as a versatile synthetic intermediate makes it a valuable commodity for contract research organizations (CROs) and medicinal chemistry service providers. The aromatic scaffold (CAS 171542-92-0) and its tetrahydro derivative (CAS 1251004-62-2) offer complementary physicochemical profiles—the former providing planarity and aromaticity for CNS target engagement, the latter offering increased solubility (LogP 0.0288, TPSA 29.85) [1] for peripheral target programs. The scaffold's documented ability to undergo further functionalization to generate libraries of imidazodiazepine derivatives [2] creates a sustainable demand stream for custom synthesis services. However, the limited public analytical characterization of the parent scaffold necessitates that procurement contracts include rigorous quality control specifications, including HPLC purity verification of ≥95% and structural confirmation by NMR and mass spectrometry.

Quote Request

Request a Quote for 1H-Imidazo[1,5-D][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.